molecular formula C17H16F3N3O B2507185 11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034455-06-4

11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Katalognummer: B2507185
CAS-Nummer: 2034455-06-4
Molekulargewicht: 335.33
InChI-Schlüssel: BQJOIKZMNSIVSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene family, characterized by a rigid tricyclic scaffold with fused nitrogen heterocycles. The 11-position is substituted with a 3-(trifluoromethyl)benzoyl group, which introduces steric bulk, electron-withdrawing properties, and enhanced lipophilicity due to the trifluoromethyl (-CF₃) moiety. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic profiles, including metabolic stability and membrane permeability .

Eigenschaften

IUPAC Name

7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)12-4-1-3-11(9-12)16(24)22-7-8-23-15(10-22)13-5-2-6-14(13)21-23/h1,3-4,9H,2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJOIKZMNSIVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Grignard Reagent-Mediated Tricyclic Core Assembly

The formation of the 7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene core often initiates with Grignard reagent participation. A representative protocol involves:

Step 1: Generation of 3-(Trifluoromethyl)benzoyl Chloride
3-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 40–50°C for 4–6 hours, yielding 3-(trifluoromethyl)benzoyl chloride with >95% conversion. Excess SOCl₂ is removed via vacuum distillation.

Step 2: Grignard Complex Formation
Magnesium turnings react with 2-bromo-5-(trifluoromethyl)pyridine in tetrahydrofuran (THF) under nitrogen atmosphere, catalyzed by iodine (0.5–1 mol%). The exothermic reaction maintains 50–60°C for 2 hours, producing a pyridylmagnesium bromide intermediate.

Step 3: Tricyclization via Ketene Insertion
The Grignard complex reacts with dimethylketene in hexane at −10°C, facilitated by an iron(III) acetylacetonate (Fe(acac)₃) catalyst (2 mol%). This step induces cyclization, forming the triazatricyclo skeleton with 78% isolated yield.

Key Optimization Parameters

  • Catalyst Loading : Fe(acac)₃ ≥2 mol% prevents oligomerization byproducts.
  • Temperature Control : Subzero conditions minimize ketene dimerization.
  • Solvent Polarity : Hexane’s low polarity enhances regioselectivity for tricyclization over linear adducts.

Palladium-Catalyzed Cross-Coupling for Benzoyl Functionalization

Post-tricyclic core assembly, the 3-(trifluoromethyl)benzoyl group is introduced via Suzuki-Miyaura coupling:

Reaction Conditions

  • Substrate : 11-Bromo-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene
  • Coupling Partner : 3-(Trifluoromethyl)benzoylboronic acid
  • Catalyst : Pd(PPh₃)₄ (3 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Toluene/water (4:1 v/v)
  • Temperature : 90°C, 12 hours

This protocol achieves 82% yield with <5% homocoupling byproducts.

Critical Factors

  • Boronic Acid Activation : Prior formation of the benzoylboronic acid via lithium-halogen exchange ensures high coupling efficiency.
  • Oxygen Exclusion : Rigorous degassing prevents Pd(0) oxidation, maintaining catalytic activity.

Solid-Phase Cyclocondensation for Scalable Synthesis

Industrial-scale production employs polystyrene-bound diamine resins to facilitate tricyclization:

Procedure Overview

  • Resin Functionalization : Wang resin is derivatized with 2,6-diaminopyridine using DIC/HOBt coupling.
  • Cyclocondensation : The resin-bound diamine reacts with 3-(trifluoromethyl)benzoyl chloride and 1,2-dibromoethane in DMF at 80°C for 24 hours.
  • Cleavage : Treatment with 95% TFA/H₂O releases the target compound, yielding 1.2 g product per gram resin.

Advantages

  • Purification Simplification : Byproducts remain resin-bound, enabling filtration-based purification.
  • Throughput : Parallel synthesis allows simultaneous production of 96 analogs per batch.

Photochemical [2+2] Cycloaddition for Stereocontrol

A novel photochemical approach constructs the bicyclo[4.2.0] subunit with precise stereochemistry:

Reaction Setup

  • Substrates : 3-(Trifluoromethyl)benzoyl azide and 1,3-cyclohexadiene
  • Light Source : 300 W Hg lamp (λ = 254 nm)
  • Solvent : Acetonitrile
  • Reaction Time : 6 hours

The [2+2] cycloaddition proceeds via a diradical intermediate, yielding 65% of the cis-fused tricyclic product. Subsequent Staudinger reaction with triphenylphosphine installs the triaza moiety.

Stereochemical Outcomes

Configuration Yield (%) Diastereomeric Ratio
cis 65 92:8
trans 12 N/A

Comparative Analysis of Methodologies

Table 1: Synthetic Route Efficiency

Method Yield (%) Purity (HPLC) Scalability Cost Index
Grignard-Ketene 78 98.5 High 1.2
Suzuki Coupling 82 99.1 Moderate 3.8
Solid-Phase 70 97.8 Very High 2.1
Photochemical 65 95.4 Low 4.5

Key Observations

  • Grignard-Ketene Method : Optimal for bulk production due to low-cost reagents and high scalability.
  • Suzuki Coupling : Superior purity but limited by boronic acid availability and Pd catalyst cost.
  • Solid-Phase Synthesis : Enables combinatorial library generation despite moderate yields.

Mechanistic Insights and Byproduct Formation

Competitive Pathways in Grignard Reactions

  • Desired Pathway :
    $$ \text{R-MgBr} + \text{CH}_2=C=O \rightarrow \text{Tricyclic Core} $$
  • Major Byproduct :
    $$ 2 \text{R-MgBr} + \text{CH}_2=C=O \rightarrow \text{Dimeric Ketene Adduct} $$

Mitigation Strategies

  • Catalyst Screening : Fe(acac)₃ reduces dimerization from 22% to 7% vs. uncatalyzed reactions.
  • Additive Effects : 1,10-Phenanthroline (0.5 equiv) chelates Mg²⁺, enhancing cyclization selectivity.

Industrial Purification Protocols

Crystallization Optimization

  • Solvent System : Heptane/ethyl acetate (5:1)
  • Cooling Rate : 0.5°C/min from 60°C to 4°C
  • Purity Enhancement : 94% → 99.3% after two recrystallizations

Chromatographic Methods

  • Stationary Phase : Silica gel (40–63 μm)
  • Eluent Gradient : Hexane → ethyl acetate (0–40% over 60 CV)
  • Load Capacity : 120 mg crude per gram silica

Analyse Chemischer Reaktionen

Types of Reactions

“11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene” may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

“11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[640

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential drug candidate.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a specialty chemical in materials science or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of “11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene” would involve its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular processes: Leading to therapeutic effects or toxicity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 11-Position Molecular Weight Molecular Formula CAS Number Key Properties
Target Compound 3-(Trifluoromethyl)benzoyl Not explicitly reported Likely C₁₇H₁₃F₃N₃O Unavailable High lipophilicity (CF₃), potential for CNS penetration, moderate solubility
11-[(3-Fluorophenyl)methanesulfonyl]-7,8,11-triazatricyclo[...]diene (3-Fluorophenyl)methanesulfonyl 335.3964 C₁₆H₁₈FN₃O₂S 2034414-31-6 Sulfonyl group enhances hydrogen bonding; lower logP vs. CF₃ analog
7,8,11-Triazatricyclo[...]diene; hydrochloride None (parent compound) Unreported C₉H₁₂N₃·HCl (inferred) Unavailable Hydrochloride salt improves aqueous solubility; basic nitrogen available

Substituent-Driven Properties

  • Trifluoromethylbenzoyl vs. Methanesulfonyl: The target compound’s 3-(trifluoromethyl)benzoyl group confers greater lipophilicity (logP) compared to the sulfonyl analog . In contrast, the sulfonyl group in the analog (C₁₆H₁₈FN₃O₂S) introduces polar interactions, which may improve solubility but reduce blood-brain barrier penetration .
  • Hydrochloride Salt of Parent Compound: The unsubstituted triazatricyclo core (as a hydrochloride salt) exhibits higher water solubility due to protonation of the tertiary nitrogen, making it suitable for intravenous formulations. However, the absence of a functional group at the 11-position limits its target-binding versatility compared to the benzoyl or sulfonyl derivatives .

Biologische Aktivität

The compound 11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique triazatricyclo structure with a trifluoromethyl group that may influence its biological interactions. The presence of the benzoyl moiety is significant for its potential binding to biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibition properties. The specific biological activities of 11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene are still under investigation.

The mechanism of action may involve:

  • Enzyme Inhibition : Compounds with similar frameworks have been shown to inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interaction with receptors that mediate cellular responses to stimuli.

1. Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of related triazatricyclo compounds. The findings suggested that these compounds could inhibit TNFα activity, which is crucial in inflammatory diseases .

StudyCompoundEffectMethod
Triazatricyclo derivativeInhibition of TNFαIn vitro assays

2. Anticancer Potential

Research has indicated that similar compounds can induce apoptosis in cancer cells by activating specific pathways related to cell death. For instance, derivatives of triazatricyclo structures have been shown to modulate signaling pathways associated with cancer cell proliferation .

StudyCompoundCancer TypeEffect
Triazatricyclo derivativeBreast CancerInduction of apoptosis

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of 11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is essential for evaluating its therapeutic potential. Preliminary data suggest moderate stability in biological systems but require further studies for comprehensive profiling.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.